

# 4-Bromo-6,7-dimethoxy-1-indanone CAS number 18028-29-0 specifications.

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## Compound of Interest

Compound Name:	4-Bromo-6,7-dimethoxy-1-indanone
Cat. No.:	B102218

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## Technical Guide: 4-Bromo-6,7-dimethoxy-1-indanone (CAS 18028-29-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-Bromo-6,7-dimethoxy-1-indanone**, a substituted indanone of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this guide draws upon information from closely related analogs and established chemical principles to offer a robust profile.

## Chemical and Physical Properties

**4-Bromo-6,7-dimethoxy-1-indanone** is a halogenated and methoxy-substituted derivative of 1-indanone. The indanone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds. The addition of a bromine atom and two methoxy groups significantly influences the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, making it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of kinase inhibitor development.

Table 1: General and Physicochemical Properties

Property	Value	Source/Method
CAS Number	18028-29-0	-
Molecular Formula	C <sub>11</sub> H <sub>11</sub> BrO <sub>3</sub>	-
Molecular Weight	271.11 g/mol	-
Purity	≥97% to ≥98%	Commercial Suppliers
Melting Point	120-121 °C	Predicted
Boiling Point	395.7 ± 42.0 °C	Predicted
Density	1.512 ± 0.06 g/cm <sup>3</sup>	Predicted

## Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of **4-Bromo-6,7-dimethoxy-1-indanone** is not readily available. However, a plausible synthetic route can be devised based on established organic chemistry reactions for analogous compounds. The synthesis can be conceptualized as a two-step process: the formation of the 6,7-dimethoxy-1-indanone core, followed by regioselective bromination.

### Synthesis of 6,7-dimethoxy-1-indanone (Precursor)

The precursor, 6,7-dimethoxy-1-indanone, can be synthesized via an intramolecular Friedel-Crafts cyclization of a corresponding 3-arylpropionic acid.

Experimental Protocol (Representative):

- Preparation of 3-(3,4-dimethoxyphenyl)propanoic acid: This starting material can be prepared through various standard organic synthesis methods.
- Cyclization: A solution of 3-(3,4-dimethoxyphenyl)propanoic acid in a suitable solvent (e.g., dichloromethane) is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or trifluoromethanesulfonic acid.
- The reaction mixture is heated to facilitate the intramolecular acylation, leading to the formation of the indanone ring.

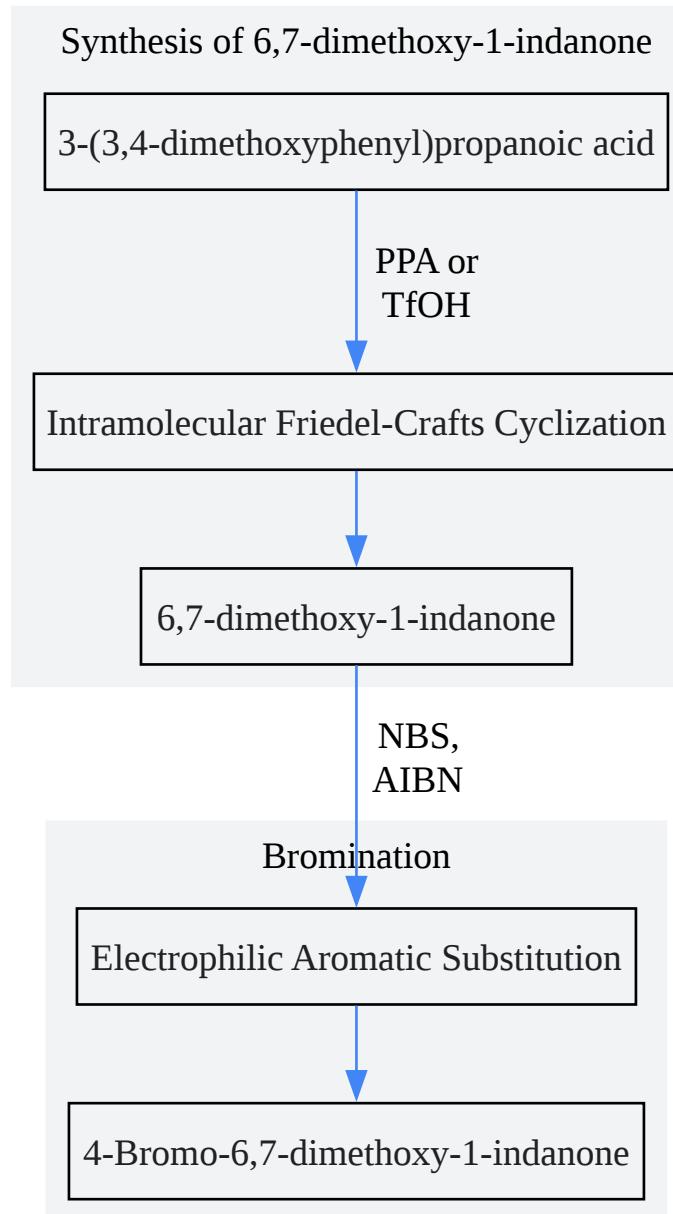
- Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.

## Bromination of 6,7-dimethoxy-1-indanone

The final step involves the regioselective bromination of the 6,7-dimethoxy-1-indanone precursor. The position of bromination on the aromatic ring is directed by the existing methoxy substituents.

Experimental Protocol (Based on an Analogous Compound):

- A solution of 6,7-dimethoxy-1-indanone in a non-polar solvent such as benzene or carbon tetrachloride is prepared.
- N-Bromosuccinimide (NBS) is added as the brominating agent, along with a radical initiator like azobisisobutyronitrile (AIBN).
- The reaction mixture is heated under reflux for several hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off.
- The filtrate is washed, dried, and concentrated under reduced pressure.
- The crude product is purified by recrystallization or column chromatography to yield **4-Bromo-6,7-dimethoxy-1-indanone**.



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Synthetic Workflow for **4-Bromo-6,7-dimethoxy-1-indanone**.

## Spectroscopic Data (Predicted)

Specific, experimentally verified spectroscopic data for **4-Bromo-6,7-dimethoxy-1-indanone** are not available in the public domain. The following data are predicted based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data

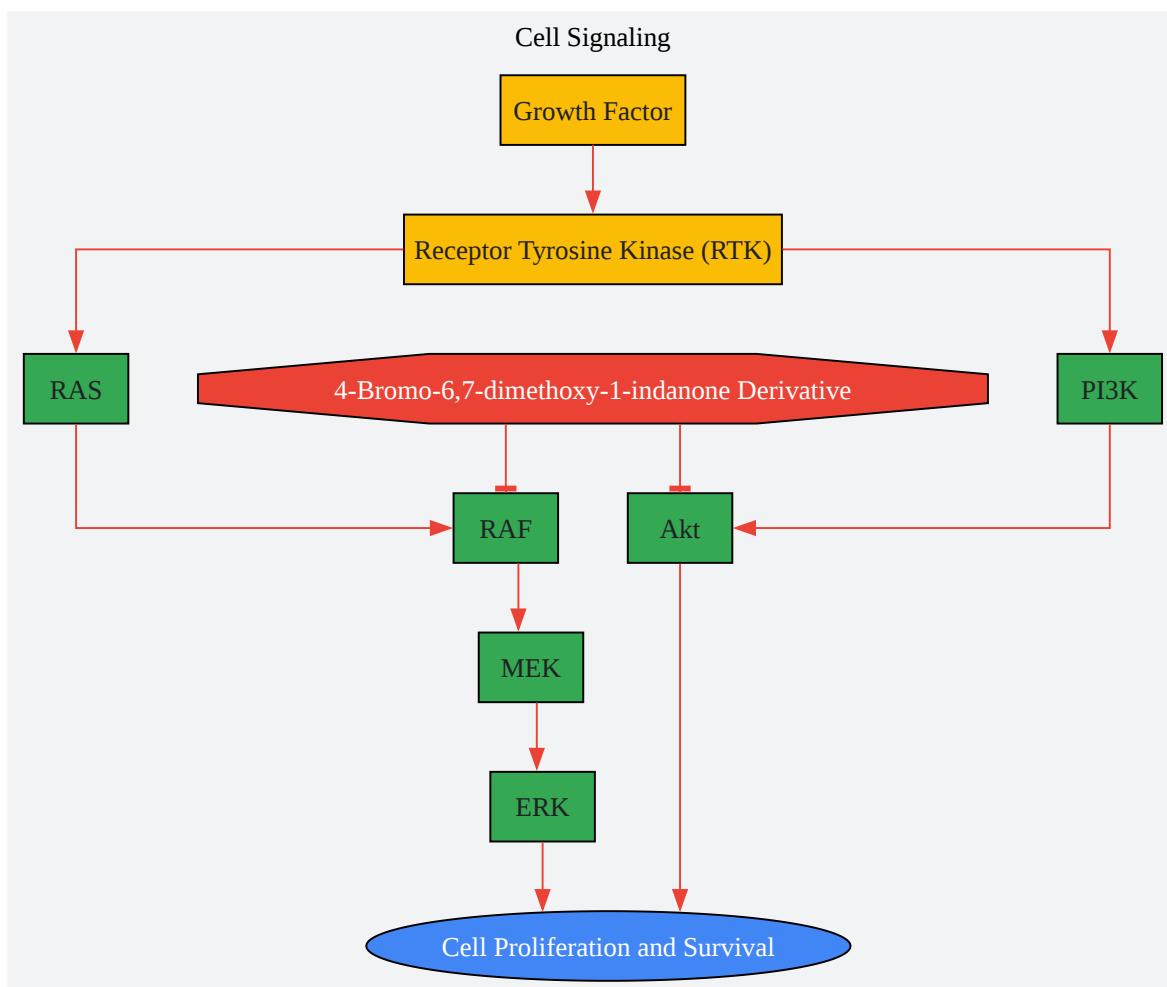
Technique	Predicted Peaks/Signals
<sup>1</sup> H NMR	Aromatic proton (singlet, ~7.0-7.5 ppm), Methoxy protons (two singlets, ~3.9-4.1 ppm), Methylene protons adjacent to carbonyl (triplet, ~3.0-3.2 ppm), Methylene protons adjacent to aromatic ring (triplet, ~2.6-2.8 ppm)
<sup>13</sup> C NMR	Carbonyl carbon (~195-205 ppm), Aromatic carbons (~110-160 ppm), Methoxy carbons (~55-60 ppm), Methylene carbons (~25-40 ppm)
FTIR (cm <sup>-1</sup> )	~1700-1720 (C=O stretch, ketone), ~2850-3000 (C-H stretch, aliphatic), ~1580-1620 (C=C stretch, aromatic), ~1200-1300 (C-O stretch, ether)
Mass Spec (m/z)	Molecular ion peak [M] <sup>+</sup> at ~270 and [M+2] <sup>+</sup> at ~272 (due to bromine isotopes)

## Applications in Drug Development

Substituted indanones are a well-established class of compounds in drug discovery, with applications as anticancer, anti-inflammatory, and neuroprotective agents.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) The primary interest in compounds like **4-Bromo-6,7-dimethoxy-1-indanone** lies in their potential as intermediates for the synthesis of protein kinase inhibitors.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The indanone scaffold can serve as a core structure for designing molecules that bind to the ATP-binding site of kinases, thereby inhibiting their activity. The bromine atom on the aromatic ring provides a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups to optimize potency and selectivity for a specific kinase target.

While the specific kinase targets for **4-Bromo-6,7-dimethoxy-1-indanone** are not documented, its structural features suggest potential activity against kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt and MAPK/ERK pathways.



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## References

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